

The Skin Microbiome's Role in Incontinence-Associated Dermatitis: A Technical Guide

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Introduction

Incontinence-associated dermatitis (IAD) is a prevalent and debilitating inflammatory skin condition resulting from prolonged exposure to urine and/or feces.[1][2] It presents a significant clinical challenge, causing patient discomfort and increasing the risk for secondary infections and pressure injuries.[2] The pathophysiology of IAD is multifactorial, involving a complex interplay of moisture, chemical irritants, and enzymatic activity that disrupts the skin barrier. Emerging evidence increasingly points to a critical, yet not fully elucidated, role of the skin microbiome in the initiation and potentiation of IAD. This technical guide provides an in-depth exploration of the current understanding of the skin microbiome's involvement in IAD, offering a resource for researchers, scientists, and drug development professionals. We will delve into the quantitative changes in the skin microbiota, detail the key inflammatory signaling pathways activated by this dysbiosis, and provide comprehensive experimental protocols for investigating these interactions.

Pathophysiology of Incontinence-Associated Dermatitis

The development of IAD is initiated by the overhydration of the stratum corneum due to prolonged contact with moisture from urine and feces. This excessive moisture compromises

the skin's barrier function, making it more permeable and susceptible to damage. The chemical composition of urine and feces introduces further insults.

Urine contributes to an increase in skin surface pH. The physiological pH of the skin is acidic, typically ranging from 4 to 6, which is crucial for maintaining a healthy skin barrier and controlling the growth of pathogenic microorganisms.[3] Urea in urine is broken down by bacterial ureases into ammonia, which elevates the skin's pH into the alkaline range. This alkaline environment is suboptimal for the activity of enzymes involved in maintaining the skin barrier and creates a more favorable environment for the growth of pathogenic bacteria.[4][5]

Feces introduce a host of digestive enzymes, including proteases (e.g., trypsin and chymotrypsin) and lipases, onto the skin. These enzymes, which are normally active in the digestive tract, become highly destructive to the skin barrier when the pH is elevated. Proteases degrade key structural proteins in the epidermis, such as filaggrin, while lipases break down essential lipids in the stratum corneum. This enzymatic degradation further compromises the skin's barrier function, leading to increased transepidermal water loss (TEWL) and allowing irritants and microbes to penetrate deeper into the skin, triggering an inflammatory response.

The Skin Microbiome in Healthy and IAD-Affected Skin

The skin is colonized by a diverse community of microorganisms, including bacteria, fungi, and viruses, collectively known as the skin microbiome. In a healthy state, this microbiome is in a state of eubiosis, or balance, and plays a crucial role in maintaining skin health by competing with pathogens for resources, producing antimicrobial substances, and modulating the host immune system.

In the context of IAD, the physiological changes to the skin environment—namely increased moisture and pH—drive a shift in the microbial community from eubiosis to dysbiosis. This dysbiosis is characterized by a decrease in overall microbial diversity and an overgrowth of certain pathogenic or pathobiont microorganisms.

Bacterial Dysbiosis

While comprehensive quantitative data specifically for IAD is still emerging, studies on similar conditions like atopic dermatitis and diaper dermatitis, along with initial findings in IAD, provide valuable insights into the expected microbial shifts. A hallmark of dysbiotic skin conditions is the increased relative abundance of *Staphylococcus aureus*.^{[6][7][8][9]} In healthy skin, *S. aureus* is typically absent or present in very low numbers. However, in the compromised environment of IAD, its colonization is favored. The presence of urease-producing bacteria, such as *Klebsiella pneumoniae* and *Proteus mirabilis*, has also been found to be higher in individuals with IAD.^[4] These bacteria can directly contribute to the elevation of skin pH through the breakdown of urea. Furthermore, fecal bacteria, such as *Enterococcus* species, can colonize the compromised skin, further contributing to the inflammatory milieu. Conversely, a decrease in the relative abundance of commensal bacteria, such as certain species of *Corynebacterium* and *Cutibacterium*, is often observed in dysbiotic skin conditions.^{[10][11]}

Fungal Dysbiosis

The fungal component of the skin microbiome, or mycobiome, is also altered in IAD. The warm, moist environment created by incontinence is highly conducive to the growth of yeasts. *Candida albicans*, a common commensal fungus, can proliferate and become pathogenic in IAD, leading to secondary candidiasis, a frequent complication.^[12] Studies on diaper dermatitis have shown a higher abundance of *Candida* in affected areas.

Quantitative Data on Microbiome Composition

The following tables summarize the expected changes in the skin microbiome in IAD, based on available data and findings from related inflammatory skin conditions. It is important to note that further research is needed to establish a definitive microbiome signature for IAD.

Table 1: Relative Abundance of Key Bacterial Genera in Healthy vs. IAD-Affected Skin (Projected)

Bacterial Genus	Healthy Skin (Approx. Relative Abundance)	IAD-Affected Skin (Approx. Relative Abundance)	Potential Role in IAD
Staphylococcus	Low (dominated by S. epidermidis)	High (dominated by S. aureus)[6][7][8][9]	Pathogen, exacerbates inflammation
Corynebacterium	High	Low[10][11]	Commensal, potential protective role
Cutibacterium	High	Low[10][11]	Commensal, potential protective role
Streptococcus	Moderate	Variable, may increase[10]	Can be pathogenic in compromised skin
Klebsiella	Very Low	Increased[4]	Urease production, pH elevation
Proteus	Very Low	Increased[4]	Urease production, pH elevation
Enterococcus	Very Low	Increased	Fecal-associated, pro-inflammatory

Note: The relative abundances are estimations based on studies of atopic dermatitis and initial findings in IAD. The exact percentages can vary significantly between individuals and study methodologies.

Table 2: Fungal Composition in Healthy vs. IAD-Affected Skin (Projected)

Fungal Genus	Healthy Skin (Presence)	IAD-Affected Skin (Presence)	Potential Role in IAD
Malassezia	Dominant commensal	Present, may decrease in relative abundance	Commensal
Candida	Low	High (especially <i>C. albicans</i>)[12]	Opportunistic pathogen, causes secondary infection
Cladosporium	Present	Variable	Environmental fungus
Alternaria	Present	Variable	Environmental fungus

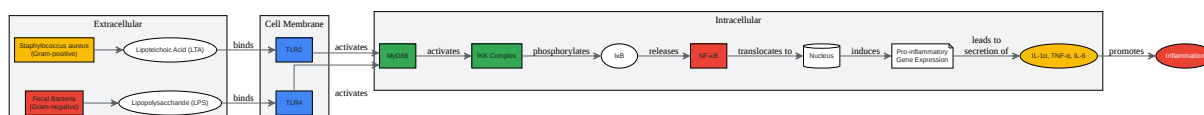
Key Inflammatory Signaling Pathways

The dysbiotic microbiome in IAD actively contributes to the inflammatory cascade by interacting with the host's innate immune system. Keratinocytes, the primary cells of the epidermis, express pattern recognition receptors (PRRs) that recognize microbial-associated molecular patterns (MAMPs).

TLR2 and TLR4 Activation by Bacteria

Gram-positive bacteria, such as *Staphylococcus aureus*, and Gram-negative bacteria, such as *E. coli* from fecal contamination, present distinct MAMPs. Lipoteichoic acid (LTA) from *S. aureus* is recognized by Toll-like receptor 2 (TLR2), while lipopolysaccharide (LPS) from Gram-negative bacteria is recognized by Toll-like receptor 4 (TLR4) on keratinocytes.

Activation of these TLRs initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of the transcription factor nuclear factor-kappa B (NF- κ B). NF- κ B then translocates to the nucleus and induces the expression of pro-inflammatory cytokines, including interleukin-1 alpha (IL-1 α), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6). These cytokines orchestrate the inflammatory response by recruiting immune cells, such as neutrophils and macrophages, to the site of injury, further amplifying inflammation and tissue damage.

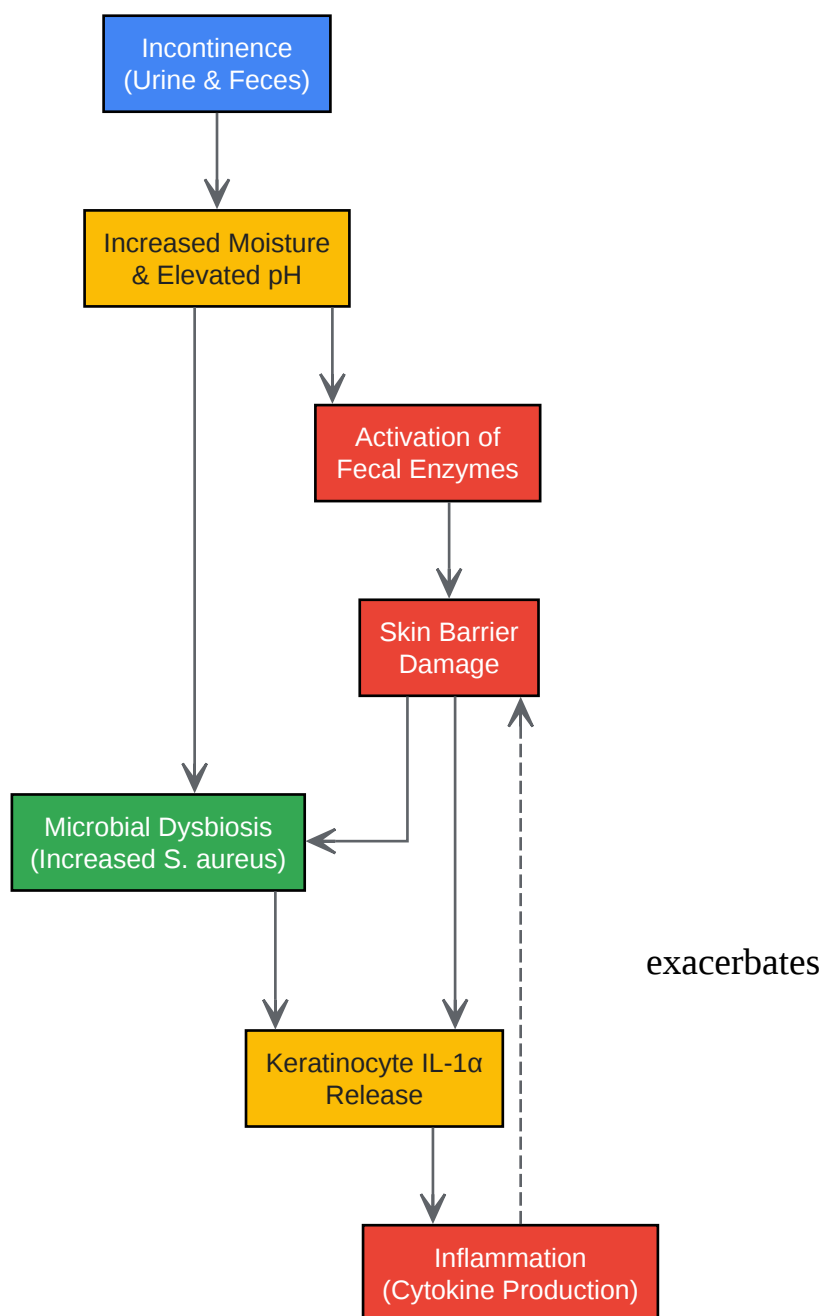


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Bacterial activation of TLR signaling in keratinocytes.

The Role of IL-1 α in IAD Pathogenesis

Interleukin-1 alpha (IL-1 α) is a key cytokine in the initiation of skin inflammation. It is constitutively expressed by keratinocytes and stored intracellularly. Upon cell stress or damage, as occurs in IAD due to enzymatic degradation and microbial products, IL-1 α is released. This release of IL-1 α acts as a potent "alarmin," signaling tissue damage and initiating an inflammatory cascade. The dysbiosis of the skin microbiome in IAD is a significant trigger for IL-1 α release. This, in turn, drives chronic skin inflammation, creating a vicious cycle where inflammation further compromises the skin barrier, allowing for more microbial proliferation and deeper penetration of irritants.



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The vicious cycle of IAD pathogenesis.

Experimental Protocols

Skin Sample Collection for Microbiome Analysis

Objective: To collect microbial DNA from the skin surface for downstream analysis (e.g., 16S rRNA sequencing, shotgun metagenomics).

Materials:

- Sterile swabs with a synthetic tip (e.g., flocked nylon)
- Sterile saline or phosphate-buffered saline (PBS)
- Sterile 1.5 mL microcentrifuge tubes
- Sterile gloves
- Skin cleansing solution (e.g., 70% ethanol) for control sites (optional)

Procedure:

- Define the sampling area (e.g., a 4x4 cm square) on the IAD-affected skin and a corresponding healthy control site on the same individual if possible.
- Moisten the swab tip by dipping it into sterile saline or PBS. Press the swab against the inside of the tube to remove excess liquid.
- Firmly rub the swab over the defined sampling area for 30-60 seconds, rotating the swab to ensure all surfaces come into contact with the skin.
- Aseptically break or cut the swab tip and place it into a sterile 1.5 mL microcentrifuge tube.
- Store the samples at -80°C until DNA extraction.

16S rRNA Gene Sequencing and Analysis

Objective: To determine the bacterial composition of the skin microbiome.

Procedure:

- DNA Extraction:
 - Use a commercially available DNA extraction kit optimized for low biomass samples (e.g., DNeasy PowerSoil Kit, QIAamp DNA Microbiome Kit).
 - Follow the manufacturer's protocol, including a bead-beating step to lyse bacterial cells.

- Include a negative control (a blank swab processed in parallel) to monitor for contamination.
- PCR Amplification:
 - Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal bacterial primers (e.g., 341F and 806R) with Illumina overhang adapters.
 - Perform PCR in triplicate for each sample to minimize PCR bias.
 - Run the PCR products on an agarose gel to verify amplification.
- Library Preparation and Sequencing:
 - Pool the triplicate PCR products for each sample.
 - Purify the pooled amplicons using a magnetic bead-based cleanup system.
 - Perform a second PCR to attach dual indices and Illumina sequencing adapters.
 - Purify the final library and quantify it.
 - Pool the libraries from all samples in equimolar concentrations.
 - Sequence the pooled library on an Illumina MiSeq or NovaSeq platform using a 2x300 bp paired-end sequencing run.
- Bioinformatic Analysis:
 - Demultiplex the raw sequencing reads.
 - Perform quality filtering and trimming of the reads using tools like Trimmomatic or Cutadapt.
 - Use a pipeline such as QIIME 2 or DADA2 to denoise the reads, merge paired-end reads, and generate amplicon sequence variants (ASVs).
 - Assign taxonomy to the ASVs using a reference database (e.g., SILVA, Greengenes).

- Generate a feature table of ASV counts per sample.
- Perform downstream analysis, including alpha diversity (e.g., Shannon, Chao1), beta diversity (e.g., Bray-Curtis, UniFrac), and differential abundance analysis (e.g., ANCOM, DESeq2).

Cytokine Analysis from Skin Biopsies

Objective: To quantify the levels of pro-inflammatory cytokines in IAD-affected and healthy skin.

Materials:

- Skin punch biopsy tool (e.g., 4 mm)
- Sterile saline
- Homogenization buffer (e.g., PBS with protease inhibitors)
- Bead homogenizer
- Microcentrifuge
- ELISA or multiplex immunoassay kit (e.g., Luminex) for target cytokines (IL-1 α , TNF- α , IL-6)

Procedure:

- Sample Collection:
 - Obtain a 4 mm punch biopsy from the IAD-affected skin and a healthy control site.
 - Immediately place the biopsy in a sterile tube and store it at -80°C.
- Tissue Homogenization:
 - Thaw the biopsy on ice.
 - Add homogenization buffer and ceramic beads to the tube.
 - Homogenize the tissue using a bead homogenizer.

- Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
- Cytokine Measurement:
 - Use a commercial ELISA or multiplex immunoassay kit to measure the concentrations of IL-1 α , TNF- α , and IL-6 in the protein extracts.
 - Follow the manufacturer's protocol.
 - Normalize the cytokine concentrations to the total protein concentration for each sample.
- Data Analysis:
 - Compare the normalized cytokine levels between IAD-affected and healthy skin using appropriate statistical tests (e.g., t-test, Mann-Whitney U test).

Conclusion and Future Directions

The skin microbiome is an integral component of IAD pathophysiology. The shift from a healthy, diverse microbiome to a dysbiotic state characterized by reduced diversity and the overgrowth of pathogens like *Staphylococcus aureus* and *Candida albicans* is a key driver of the chronic inflammation seen in this condition. The activation of innate immune signaling pathways in keratinocytes by microbial components leads to the production of pro-inflammatory cytokines that perpetuate skin barrier damage.

For researchers and drug development professionals, targeting the skin microbiome represents a promising therapeutic avenue for IAD. Strategies may include the development of topical formulations containing prebiotics, probiotics, or postbiotics to restore a healthy microbial balance. Additionally, therapies aimed at modulating the host's inflammatory response to the dysbiotic microbiome, such as inhibitors of TLR signaling or specific cytokines, warrant further investigation.

Future research should focus on obtaining more detailed, quantitative data on the IAD-specific microbiome through multi-omics approaches, including metagenomics, metatranscriptomics, and metabolomics. This will provide a more complete picture of the functional changes in the microbiome and its interaction with the host. Elucidating the precise mechanisms by which specific microbial species and their metabolites contribute to IAD will be crucial for the development of targeted and effective therapies to alleviate the burden of this common and distressing condition.

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